REACTION_CXSMILES
|
Br[C:2]([CH3:16])=[C:3]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C1COCC1.C([Li])CCC.Cl[P:28]([CH:35]1[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1)[CH:29]1[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]1>O>[C:4]1([C:3]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[C:2]([P:28]([CH:35]2[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40]2)[CH:29]2[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30]2)[CH3:16])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
BrC(=C(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.25 mL
|
Type
|
reactant
|
Smiles
|
ClP(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently heated to room temperature
|
Type
|
STIRRING
|
Details
|
further stirred for 15.5 hours
|
Duration
|
15.5 h
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was recrystallized from ethanol
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=C(C)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |